1-(2-ethylphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole core, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes and receptors, modulating their activity. The compound may also affect signaling pathways within cells, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one
- 1-(4-Ethylphenyl)-5-({1-[3-(4-methylphenoxy)propyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of a benzodiazole core and a pyrrolidinone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H31N3O2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-3-22-9-4-6-11-26(22)32-20-23(19-28(32)33)29-30-25-10-5-7-12-27(25)31(29)17-8-18-34-24-15-13-21(2)14-16-24/h4-7,9-16,23H,3,8,17-20H2,1-2H3 |
InChI Key |
VDDIVCURNONXIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)C |
Origin of Product |
United States |
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